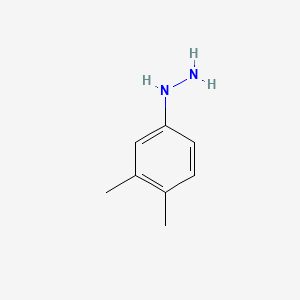

(3,4-Dimethylphenyl)hydrazine

描述

Overview of Hydrazine (B178648) Chemistry and its Significance

Hydrazine, a simple inorganic compound with the formula N₂H₄, is a colorless liquid with an ammonia-like odor. wikipedia.orgbritannica.com It consists of two singly-bonded nitrogen atoms, each with two hydrogen atoms. rsc.org This structure makes it a powerful reducing agent and a versatile building block in chemical synthesis. britannica.comrsc.org Hydrazine and its derivatives are significant in a wide array of applications, including as foaming agents for polymer foams, precursors for pharmaceuticals and agrochemicals, and as propellants for spacecraft. wikipedia.orggdckulgam.edu.in The basicity of hydrazine, comparable to ammonia (B1221849), allows it to react with acids and form salts. wikipedia.org

The significance of hydrazine chemistry extends to various industrial and research fields. It is used in the synthesis of numerous commercially important substances. For instance, it is a key component in the production of blowing agents like azodicarbonamide, which are used to create foamed plastics. rsc.orggdckulgam.edu.in In the pharmaceutical and agricultural sectors, hydrazine derivatives are precursors to a range of active compounds. britannica.comeschemy.com Furthermore, hydrazine's role as an oxygen scavenger is critical in preventing corrosion in industrial boilers and nuclear power plants. gdckulgam.edu.in Its high energy content also makes it a valuable component in rocket fuels. britannica.comrsc.org

Classification and Structural Characteristics of Arylhydrazines

Arylhydrazines are a class of organic compounds characterized by the presence of an aryl group (an aromatic ring) attached to a hydrazine functional group (-NHNH₂). lookchem.com They are derivatives of hydrazine where at least one hydrogen atom on one of the nitrogen atoms is replaced by an aryl group. Depending on the number and position of the substituent groups, arylhydrazines can be classified as monosubstituted or disubstituted. wikipedia.org

The structural characteristics of arylhydrazines are pivotal to their chemical reactivity. The presence of the aromatic ring influences the electronic properties of the hydrazine moiety, and in turn, the aryl group's reactivity is affected by the hydrazine group. These compounds are known to be valuable in organic synthesis, serving as precursors for a variety of heterocyclic compounds such as indoles, pyrazoles, and indazoles. nih.gov Their ability to act as nucleophiles and to undergo condensation reactions with carbonyl compounds to form hydrazones is a cornerstone of their utility in synthetic chemistry. nih.gov

Historical Context of (3,4-Dimethylphenyl)hydrazine (B2458045) in Organic Synthesis

While the broader class of arylhydrazines has a long history in organic synthesis, dating back to the late 19th century with the discovery of phenylhydrazine (B124118) by Emil Fischer, the specific historical context of this compound is more recent and tied to the development of specialized chemical intermediates. Its use has been prominent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

This compound serves as a crucial building block in the creation of various heterocyclic structures. A notable application is in the synthesis of pyrazole (B372694) derivatives. smolecule.com For example, its reaction with β-ketoesters leads to the formation of pyrazolones, which are important intermediates in the production of pharmaceuticals. The compound is also utilized in the synthesis of aminobiphenyls through radical arylation reactions. google.com The synthesis of this compound itself typically starts from 3,4-dimethylaniline (B50824), which undergoes diazotization followed by reduction. google.com This process has been refined over time to improve purity and yield, highlighting its importance as a valuable chemical intermediate. google.com

Structure

3D Structure

属性

IUPAC Name |

(3,4-dimethylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-8(10-9)5-7(6)2/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHREEHAAAECOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13636-53-8 | |

| Record name | 1-(3,4-Dimethylphenyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013636538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethylphenyl)hydrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LPJ8XTM3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,4 Dimethylphenyl Hydrazine

Established Synthetic Routes

The most widely adopted method for synthesizing (3,4-Dimethylphenyl)hydrazine (B2458045) involves a two-step process starting from 3,4-dimethylaniline (B50824). smolecule.com This established pathway includes diazotization followed by a reduction reaction. smolecule.com

Diazotization and Reduction of 3,4-Dimethylaniline

The synthesis commences with the diazotization of the primary aromatic amine, 3,4-dimethylaniline. smolecule.com In this step, 3,4-dimethylaniline is treated with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), in a cold, acidic medium, typically using hydrochloric acid. smolecule.com This reaction converts the amino group into a diazonium salt (3,4-dimethylbenzenediazonium chloride), which is a highly reactive intermediate. smolecule.com Due to the inherent instability of diazonium salts, this intermediate is typically generated and used in situ without isolation. numberanalytics.com

Following its formation, the diazonium salt undergoes reduction to yield this compound. smolecule.comnumberanalytics.com This transformation is a critical step where the diazonium group is converted to the hydrazine (B178648) moiety. smolecule.com

Precise control over reaction parameters such as temperature and pH is crucial for maximizing the yield and purity of the final product. numberanalytics.com

Temperature: The diazotization reaction is highly sensitive to temperature. numberanalytics.com It is imperative to maintain low temperatures, typically between 0°C and 5°C, to prevent the thermally unstable diazonium salt from decomposing prematurely. smolecule.com For the subsequent reduction step, the optimal temperature can vary depending on the reducing agent used. For instance, when using sodium metabisulfite, the reduction is effectively carried out at temperatures ranging from 10°C to 35°C. google.com

pH: The pH of the reaction medium significantly influences both the diazotization and reduction stages. numberanalytics.comsci-hub.se Diazotization of aromatic amines is conducted in a strongly acidic environment. smolecule.com In contrast, the reduction of the diazonium salt is often performed under neutral to slightly basic conditions. smolecule.com For the reduction using sodium metabisulfite, a pH range of 7 to 9 is recommended for optimal results. google.com A patent suggests a preferred condition of pH 7 for this specific reduction. google.com The coupling of diazonium salts with phenols, a related reaction, is often carried out in alkaline conditions (pH 8.5-10) to facilitate the reaction, but highly alkaline conditions are avoided to prevent decomposition of the diazonium salt. beilstein-journals.orgacs.org

The choice of reducing agent is a key factor in the efficiency of the synthesis. Several reagents are capable of reducing the diazonium salt to the corresponding hydrazine. numberanalytics.comlibretexts.orglibretexts.org

Sodium Metabisulfite: This reagent is utilized as an effective reducing agent for the synthesis of this compound. google.com A patented method highlights its use to achieve high product purity and lower production costs. google.com The reaction proceeds through hydrolysis after the initial reduction. google.com

Other Reducing Agents: Besides sodium metabisulfite, other agents like stannous chloride (SnCl₂) and sodium hydrosulfite (Na₂S₂O₄) are commonly employed. smolecule.com Comparative studies have shown that stannous chloride can achieve higher yields (85–90%) but necessitates stringent pH control. smolecule.com Sodium hydrosulfite provides a milder reaction environment, with yields typically in the range of 75–80%. smolecule.com

Table 1: Comparison of Common Reducing Agents for Diazonium Salt Reduction

| Reducing Agent | Typical Yield | Reaction Conditions | Notes |

|---|---|---|---|

| Stannous Chloride (SnCl₂) | 85-90% | Requires rigorous pH control | Higher yields can be achieved. smolecule.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | 75-80% | Milder conditions, neutral to slightly basic pH (7-9). smolecule.com | Offers operational simplicity. smolecule.com |

| Sodium Metabisulfite (Na₂S₂O₅) | Not specified | Temperature 10-35°C, pH 7-9. google.com | Cited for high purity and low cost. google.com |

Optimization of Reaction Conditions: Temperature and pH

Conversion to Hydrochloride Salt for Isolation and Purity Enhancement

This compound is often converted into its hydrochloride salt for improved stability, handling, and purity. biosynth.com This salt form is a common intermediate in the synthesis of pharmaceuticals and other complex organic molecules. fishersci.fichemicalbook.com

The preparation of the hydrochloride salt is typically achieved by dissolving the free base of this compound in a suitable organic solvent, such as ethanol (B145695), followed by the addition of hydrochloric acid. This process leads to the precipitation of this compound hydrochloride as a solid, which can then be isolated by filtration. This crystallization process serves as a purification step, enhancing the purity of the final compound. The resulting salt is soluble in water and typically appears as a white to amber or dark purple powder or crystal. chemicalbook.com Its stability under recommended storage conditions makes it a preferred form for various applications, including as a reactant in the synthesis of pyrazole (B372694) derivatives. fishersci.firesearchgate.net

Advanced Synthetic Approaches and Innovations

Recent research has focused on developing more environmentally friendly and sustainable methods for the synthesis of arylhydrazines, aligning with the principles of green chemistry.

Green Chemistry Principles in this compound Synthesis

The core principles of green chemistry aim to reduce waste, avoid hazardous substances, and improve energy efficiency. Several innovative, metal-free methods for arylhydrazine synthesis have been reported that can be applied to the production of this compound.

Heavy-Metal-Free Reduction: A significant advancement is the replacement of heavy-metal reducing agents like tin with more benign alternatives. One such method employs L-ascorbic acid (Vitamin C) as the reductant in an entirely aqueous medium. acs.orgdurham.ac.uk This process avoids the use of toxic metal residues, which are problematic in pharmaceutical applications. acs.org The reaction proceeds through a stable intermediate adduct between the diazonium salt and ascorbic acid, which then yields the hydrazine upon treatment with acid. durham.ac.uk

Thiourea (B124793) Dioxide as a Reductant: Another sustainable, metal-free approach uses thiourea dioxide (TDO) to reduce aryl-N-nitrosamines to the corresponding hydrazines. rsc.org This reaction occurs under mild conditions in an aqueous medium and produces good to excellent yields. rsc.org

Alternative Green Methods: Other emerging green synthetic routes for arylhydrazines and their derivatives include visible-light-induced aerobic oxidation of arylhydrazines rsc.org and H₂O₂-mediated reactions in water. nih.gov These methods utilize readily available and non-toxic reagents and energy sources, further reducing the environmental impact of the synthesis. rsc.orgnih.gov Ruthenium-catalyzed reactions that produce only water and hydrogen gas as byproducts also represent a step towards greener chemical synthesis. organic-chemistry.org

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages |

|---|---|---|

| Established Route | Diazotization of 3,4-dimethylaniline and reduction with agents like SnCl₂ or Na₂S₂O₄. smolecule.com | Well-documented, high yields achievable. smolecule.com |

| Green Approach (Ascorbic Acid) | Uses L-ascorbic acid as a reductant in an aqueous medium. acs.org | Avoids heavy-metal contamination, environmentally benign. acs.org |

| Green Approach (Thiourea Dioxide) | Employs thiourea dioxide for the reduction of N-nitrosamines in water. rsc.org | Metal-free, mild conditions, good yields. rsc.org |

Chemo-enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines the strengths of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. For the synthesis of this compound, this typically involves a chemical diazotization of 3,4-dimethylaniline, followed by a biocatalytic reduction of the resulting diazonium salt.

The conventional chemical synthesis starts with 3,4-dimethylaniline, which undergoes a diazotization reaction, followed by reduction and hydrolysis to yield this compound. google.com A common reducing agent in this process is sodium metabisulfite. google.com While effective, this method can involve harsh conditions and the use of stoichiometric amounts of reducing agents, leading to significant waste streams.

A chemo-enzymatic approach offers a greener alternative by replacing the chemical reduction step with an enzymatic one. The key transformation is the reduction of the (3,4-dimethylphenyl)diazonium salt to this compound. While specific enzymes for this exact substrate are not extensively documented in publicly available literature, several classes of enzymes are known to catalyze the reduction of related azo and diazonium compounds. Aryl diazonium salts can be reduced to the corresponding hydrazines by mild reducing agents, a reaction that can be mimicked by enzymatic systems. libretexts.org

Potential biocatalysts for this reduction include various reductases that can act on N-N bonds. For instance, enzymes capable of reducing azoxy compounds or those used in the synthesis of hydrazides could be engineered or screened for activity towards diazonium salts. researchgate.netorganic-chemistry.org The reduction of diazonium salts can also be achieved using non-enzymatic but biologically relevant molecules like ascorbic acid, which offers a metal-free and milder alternative to traditional reducing agents like stannous chloride or sodium sulfite (B76179). durham.ac.uknumberanalytics.com

The integration of an enzymatic step can be designed as a one-pot, two-step process. After the initial chemical diazotization of 3,4-dimethylaniline, the reaction mixture can be conditioned (e.g., pH and temperature adjustment) for the introduction of a suitable reductase and necessary cofactors (like NADH or NADPH), driving the formation of the desired hydrazine. This approach has been successfully applied in the synthesis of other complex molecules, such as chiral pyrazolidin-3-ones, starting from arylhydrazines and employing lyases in a chemo-enzymatic cascade. acs.org

Table 1: Potential Enzymes and Reagents for Chemo-enzymatic Synthesis

| Enzyme/Reagent Class | Potential Application in this compound Synthesis | Key Advantages |

| Azo Reductases | Reduction of the diazonium intermediate to the corresponding hydrazine. | High selectivity, mild reaction conditions (neutral pH, room temperature). |

| Nitroreductases | Potential promiscuous activity for the reduction of the diazonium salt. | Well-characterized enzyme family, potential for engineering. |

| Unspecific Peroxygenases | Can catalyze the formation of azoxy products from anilines, which could be further reduced. researchgate.net | Broad substrate scope. |

| Ascorbic Acid (Vitamin C) | A mild, metal-free chemical reductant that can be used in a "green" chemical step following enzymatic transformations or as a standalone mild reductant. durham.ac.uk | Environmentally benign, avoids heavy metal waste. |

Flow Chemistry Applications in Continuous Production

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing, including enhanced safety, better process control, and higher yields. The synthesis of this compound, which involves highly reactive and potentially unstable diazonium salt intermediates, is particularly well-suited for a continuous flow approach.

A continuous process for producing phenylhydrazine (B124118) salts typically involves three main stages: diazotization, reduction, and acidolysis/salification, all of which can be integrated into a single flow reactor system. patsnap.com This integration minimizes the accumulation of hazardous intermediates, a significant safety benefit. researchgate.net

Process Description:

A typical continuous flow setup for the synthesis of this compound would involve the following steps:

Diazotization: A solution of 3,4-dimethylaniline in an acidic medium (e.g., hydrochloric acid) is continuously fed into a microreactor or a tube reactor. rsc.orgresearchgate.net Simultaneously, a solution of a diazotizing agent, such as sodium nitrite, is introduced into the same reactor. rsc.org The rapid mixing and excellent heat transfer in the flow reactor allow for precise temperature control of this highly exothermic reaction, preventing the decomposition of the unstable diazonium salt. nih.gov

Reduction: The stream containing the in situ-generated (3,4-dimethylphenyl)diazonium salt is then immediately mixed with a continuous stream of a reducing agent. Common reducing agents used in flow processes include sodium sulfite or sodium bisulfite. libretexts.orgnih.gov This reduction step is also carried out in a flow reactor, which can be a simple tube or a more complex setup designed to handle multiphasic systems if necessary.

Hydrolysis and Product Isolation: The resulting stream containing the hydrazine can then be subjected to in-line hydrolysis and purification steps, such as liquid-liquid extraction, to isolate the final product. researchgate.net

The entire process, from the introduction of raw materials to the generation of the final product, can be completed in a significantly shorter time compared to batch methods, often in the range of minutes. patsnap.com For example, a continuous flow process for the synthesis of the closely related 2-ethylphenylhydrazine hydrochloride was achieved with a total residence time of less than 31 minutes, yielding a high-purity product. researchgate.net

Table 2: Typical Parameters for Continuous Flow Synthesis of Phenylhydrazines

| Parameter | Typical Range/Value | Significance |

| Reactor Type | Microreactor, Tube Reactor, Loop Reactor researchgate.netrsc.org | Provides high surface-area-to-volume ratio for efficient heat and mass transfer. |

| Residence Time | Seconds to minutes patsnap.comresearchgate.net | Short residence times minimize the decomposition of unstable intermediates. |

| Temperature | 0 - 25 °C (Diazotization), 20 - 70 °C (Reduction) google.comresearchgate.net | Precise temperature control is crucial for reaction selectivity and safety. |

| Pressure | Atmospheric to several bars acs.org | Can be used to increase the boiling point of solvents, allowing for higher reaction temperatures. |

| Reagents | 3,4-Dimethylaniline, Sodium Nitrite, Sodium Sulfite/Bisulfite, HCl google.comrsc.orgnih.gov | Continuous feeding of reagents ensures consistent reaction conditions. |

The adoption of flow chemistry for the production of this compound not only enhances the safety and efficiency of the synthesis but also aligns with the principles of green chemistry by reducing waste and energy consumption.

Reactivity and Reaction Mechanisms of 3,4 Dimethylphenyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) in (3,4-dimethylphenyl)hydrazine (B2458045) possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The terminal nitrogen (β-nitrogen) is generally more nucleophilic and sterically accessible, making it the primary site of attack in reactions with electrophiles.

This compound readily reacts with aldehydes and ketones in condensation reactions to form the corresponding (3,4-dimethylphenyl)hydrazones. smolecule.comumt.edu.pk This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. smolecule.com The general mechanism involves the nucleophilic attack of the hydrazine's terminal nitrogen on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate called a carbinolamine. smolecule.comlibretexts.org Subsequent acid-catalyzed elimination of a water molecule results in the formation of a stable hydrazone, which contains a C=N double bond. smolecule.comresearchgate.net

These hydrazones are often crystalline solids with sharp melting points, making them useful for the characterization and identification of the original carbonyl compounds. smolecule.com The formation of these derivatives is a key application of this compound in analytical chemistry. smolecule.com

The presence and position of substituents on the phenyl ring of phenylhydrazine (B124118) derivatives significantly impact the nucleophilicity of the hydrazine moiety. The two methyl groups at the 3- and 4-positions of this compound are electron-donating groups. Through an inductive effect, they increase the electron density on the phenyl ring, and consequently on the attached hydrazine group. scielo.br This enhanced electron density increases the nucleophilicity of the hydrazine nitrogens, making them more reactive towards electrophiles like carbonyl carbons. scielo.br

Theoretical studies have shown that the position of methyl groups affects the electronic properties of the resulting hydrazone. scielo.brresearchgate.net While electron-donating groups generally increase reactivity, steric hindrance from substituents, particularly at the ortho position, can counteract this electronic effect by impeding the approach of the nucleophile to the electrophile. smolecule.com In the case of this compound, the meta and para positioning of the methyl groups minimizes steric hindrance at the reaction center.

Acid catalysis is commonly employed to accelerate the dehydration step of the carbinolamine intermediate. researchgate.net However, the concentration of the acid is crucial; too high a concentration can protonate the hydrazine, rendering it non-nucleophilic and thus inhibiting the initial addition step.

The kinetics of hydrazine reactions can be complex. For instance, studies on the reaction of phenylhydrazines with dimethyl carbonate have shown that both the N-1 and N-2 nitrogens can exhibit nucleophilic character, and the reaction pathway can be influenced by the basicity of the reaction medium and the nature of the substituents on the phenyl ring. unive.itunive.it While specific kinetic data for the reaction of this compound with a wide range of carbonyls is not extensively documented in readily available literature, the general principles of hydrazone formation kinetics apply.

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through cyclocondensation reactions. These reactions involve the formation of a ring system through a series of condensation and cyclization steps.

A significant application of this compound is in the synthesis of pyrazoline and pyrazolone (B3327878) derivatives. google.com The reaction with β-ketoesters, such as ethyl acetoacetate (B1235776), is a well-established method for constructing the pyrazolone ring system. google.comresearchgate.net The reaction proceeds through an initial condensation between the hydrazine and the more reactive ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the other hydrazine nitrogen onto the ester carbonyl, with subsequent elimination of ethanol (B145695), to yield the pyrazolone ring. researchgate.net

For example, the reaction of this compound with ethyl acetoacetate leads to the formation of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one. google.com This particular pyrazolone is a key intermediate in the synthesis of pharmaceuticals.

Table 1: Synthesis of Pyrazoline Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| This compound | Ethyl acetoacetate | 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one | google.com |

The efficiency of pyrazolone synthesis can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, reaction time, and catalyst.

In the synthesis of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one from this compound and ethyl acetoacetate, a method has been developed that involves a reflux reaction in an aqueous medium. google.com This approach is reported to significantly shorten the reaction time and reduce the use of organic solvents compared to previous methods that utilized acetic acid as a solvent and required a 24-hour reflux, which resulted in lower yield and purity. google.com The optimized method in water also simplifies the work-up procedure, avoiding the need for extraction and vacuum distillation. google.com

Table 2: Comparison of Reaction Conditions for Pyrazolone Synthesis

| Condition | Traditional Method | Optimized Method |

|---|---|---|

| Solvent | Acetic Acid | Water |

| Reaction Time | 24 hours | 3-5 hours |

| Work-up | Extraction, Vacuum Distillation | Simple Filtration |

| Yield | 76% | Significantly higher |

| Purity | Lower | Higher |

Data compiled from a patent describing the synthesis of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one. google.com

Cyclocondensation Reactions

Synthesis of Pyrazole (B372694) Derivatives

The reaction of this compound with compounds containing a 1,3-difunctional system, such as 1,3-diketones and their equivalents, is a primary method for constructing pyrazole rings. mdpi.comscispace.com This cyclocondensation reaction involves the sequential nucleophilic attack of the two nitrogen atoms of the hydrazine onto the two electrophilic carbonyl carbons, followed by dehydration to form the stable aromatic pyrazole ring. mdpi.com The reaction can be performed under various conditions, often catalyzed by acid or conducted at elevated temperatures. dergipark.org.tr

A notable application involves the reaction with chalcones (α,β-unsaturated ketones) to produce pyrazolines, which are dihydrogenated precursors to pyrazoles. For instance, a series of 1,3,5-triaryl-2-pyrazolines has been synthesized by reacting 4-alkoxychalcones with this compound hydrochloride in glacial acetic acid. researchgate.net Similarly, the reaction with β-ketoesters like ethyl acetoacetate leads to the formation of pyrazolin-5-one derivatives. google.com

Table 1: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| This compound | 1,3-Diketone | Ethanol, H₂SO₄, reflux | Substituted Pyrazole | dergipark.org.tr |

| This compound hydrochloride | 4-Alkoxychalcone | Glacial Acetic Acid, cat. HCl | 1-(3,4-dimethylphenyl)-3-aryl-5-(4-alkoxyphenyl)-2-pyrazoline | researchgate.net |

| This compound hydrochloride | Ethyl acetoacetate | Water, Inorganic Base | 3-Methyl-1-(3,4-dimethylphenyl)-2-pyrazoline-5-one | google.com |

Fischer Indole (B1671886) Synthesis for Indolecarboxamide Derivatives

This compound is a key reagent in the Fischer indole synthesis, a robust method for creating the indole nucleus. byjus.com The reaction involves heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The mechanism proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a smolecule.comsmolecule.com-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to yield the indole ring system. byjus.com

This compound is specifically utilized to generate indolecarboxamide derivatives, which are of interest for their biological activities. The general synthetic strategy involves reacting this compound with a suitable carbonyl compound, such as ethyl pyruvate. The resulting ethyl 5,6-dimethyl-1H-indole-2-carboxylate can then be converted to the corresponding carboxylic acid via saponification, followed by standard amide coupling procedures to yield a variety of N-substituted indole-2-carboxamides. nih.gov This highlights the compound's utility in building complex, functionalized indole scaffolds. rsc.org

Table 2: Fischer Indole Synthesis Reaction

| Reactant 1 | Reactant 2 | Conditions | Intermediate/Product | Reference(s) |

|---|---|---|---|---|

| This compound | Ethyl Pyruvate | p-Toluenesulfonic acid (pTsOH), Ethanol, reflux | Ethyl 5,6-dimethyl-1H-indole-2-carboxylate | nih.gov |

| This compound hydrochloride | Phenylacetylene (B144264) | Polyphosphoric acid (PPA), 140 °C | 5,6-Dimethyl-2-phenyl-1H-indole | mdpi.com |

Formation of Phthalazinone Derivatives

This compound is implicated in the synthesis of phthalazinone derivatives, a class of fused nitrogen-containing heterocycles. longdom.org The core structure, 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone, is a key intermediate that can be synthesized and then used as a scaffold for creating more complex molecules. longdom.orglongdom.org This key intermediate is prepared through the interaction of 2-(3,4-dimethyl)benzoylbenzoic acid with hydrazine hydrate (B1144303). jocpr.com

The general synthesis of phthalazinones often involves the cyclocondensation of hydrazine derivatives with o-phthalic acid derivatives, such as 2-acylbenzoic acids or phthalic anhydrides, typically in a refluxing solvent like ethanol or acetic acid. longdom.orgsci-hub.se The resulting 4-(3,4-dimethylphenyl)-1(2H)-phthalazinone possesses a lactam-lactim tautomerism, allowing for various subsequent reactions at either the nitrogen or oxygen atoms to produce a range of 1,4-disubstituted phthalazines and 2,4-disubstituted phthalazinones. longdom.orglongdom.org

Table 3: Formation of Phthalazinone Derivatives

| Precursor(s) | Reagents | Product | Reference(s) |

|---|---|---|---|

| 2-(3,4-dimethyl)benzoylbenzoic acid | Hydrazine hydrate | 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone | jocpr.com |

| 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone | Various electrophiles (e.g., alkyl halides, acyl chlorides) | N-substituted or O-substituted phthalazine (B143731) derivatives | longdom.org, longdom.org |

Redox Chemistry of this compound

The redox behavior of this compound is a significant aspect of its chemical profile, allowing it to participate in both oxidation and reduction processes.

Oxidation to Azo Compounds

This compound can be oxidized to form the corresponding azo compound, (3,4-dimethylphenyl)diazene. This transformation involves the formation of a nitrogen-nitrogen double bond (N=N). Various oxidizing agents can accomplish this, including common laboratory reagents like potassium permanganate (B83412) and hydrogen peroxide. The oxidation can also be achieved under milder, more sustainable conditions. For example, aerobic oxidation, sometimes facilitated by catalysts, is an effective method for converting arylhydrazines to their corresponding azo derivatives. nih.govnih.gov Another method involves the use of catalytic iodine in the presence of air, which generates aryl radicals that can lead to arylated products or dimerize to form azo compounds. nih.govacs.org

Table 4: Oxidation of this compound

| Oxidizing System | Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Potassium permanganate or Hydrogen peroxide | Standard | Azo compound | , |

| Catalytic Iodine / Air | Open air | Aryl radical / Azo compound | nih.gov, acs.org |

| Inorganic non-metallic catalyst / Inorganic oxidant | Mixed solvent or solvent-free | Azo compound | google.com |

Reduction to Hydrazine Derivatives

This compound can be subjected to reduction to yield hydrazine derivatives. This general transformation can be carried out using common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. It is important to note that the synthesis of this compound itself is achieved through a reduction reaction. This industrial process typically starts with 3,4-dimethylaniline (B50824), which undergoes diazotization with sodium nitrite (B80452) in an acidic medium. smolecule.com The resulting diazonium salt is then reduced, often using sodium metabisulfite, to yield the final this compound product. smolecule.comgoogle.com

Substitution Reactions and Derivative Synthesis

Beyond cyclization reactions, the hydrazine moiety of this compound can undergo nucleophilic substitution reactions with various electrophiles. These reactions typically occur at the terminal nitrogen atom, leading to a wide array of derivatives. Common electrophiles include alkyl halides and acyl chlorides, which result in the formation of N-alkylated and N-acylated this compound derivatives, respectively. These reactions expand the synthetic utility of the parent compound, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures. smolecule.com

Table 5: Substitution Reactions of this compound

| Electrophile | Reaction Type | Product Type | Reference(s) |

|---|---|---|---|

| Alkyl Halides | N-Alkylation | Substituted this compound derivative | |

| Acyl Chlorides | N-Acylation | Substituted this compound derivative |

N-Substitution Reactions

The nitrogen atoms of the hydrazine group in this compound are nucleophilic and readily react with a variety of electrophiles. These N-substitution reactions are fundamental to the synthesis of a wide array of heterocyclic compounds. The most common transformations include condensation reactions with carbonyl compounds to form hydrazones, which often serve as intermediates for subsequent cyclization reactions.

Condensation with Carbonyl Compounds: this compound and its hydrochloride salt react efficiently with aldehydes and ketones to form the corresponding (3,4-dimethylphenyl)hydrazones. This reaction typically proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration. These hydrazone intermediates are pivotal in well-known synthetic routes like the Fischer indole synthesis.

Fischer Indole Synthesis: A significant application of this compound is its use in the Fischer indole synthesis to produce 5,6-dimethyl-substituted indoles. The reaction involves the formation of a hydrazone from this compound and a suitable ketone or aldehyde, which then undergoes an acid-catalyzed mdpi.commdpi.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole core. mdpi.comgoogle.com For instance, the reaction with phenylacetylene in the presence of polyphosphoric acid (PPA) yields 5,6-Dimethyl-2-phenyl-1H-indole. mdpi.com

Synthesis of Pyrazoles and Pyrazolines: The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a standard method for constructing pyrazole rings. For example, its hydrochloride salt reacts with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate in the presence of potassium carbonate to produce a pyrazole derivative. chemicalbook.com Similarly, condensation with diketones in refluxing ethanol with a catalytic amount of sulfuric acid leads to the formation of substituted pyrazoles. dergipark.org.tr These reactions underscore the role of this compound as a key building block for five-membered heterocyclic systems.

Synthesis of Phthalazinone and Triazolophthalazine Derivatives: The reactivity of the hydrazine moiety is also exploited in the synthesis of more complex fused heterocyclic systems. For instance, 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone can be alkylated at the N-2 position with reagents like ethyl bromoacetate. jocpr.com This phthalazinone can be converted to a hydrazinophthalazine, which serves as a precursor for triazolophthalazines through cyclization reactions. jocpr.com

Table 1: Examples of N-Substitution Reactions with this compound This table is interactive and can be sorted by clicking on the column headers.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| This compound hydrochloride | Phenylacetylene | Polyphosphoric acid (PPA) | 5,6-Dimethyl-2-phenyl-1H-indole | Fischer Indole Synthesis | mdpi.com |

| This compound hydrochloride | Ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate | K₂CO₃, Ethanol | 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester | Pyrazole Synthesis | chemicalbook.com |

| This compound | 1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione | H₂SO₄, Ethanol, Reflux | 2-(1-(3,4-dimethylphenyl)-3-(2-hydroxyphenyl)-5-phenyl-1H-pyrazol-4-yl)diazene | Pyrazole Synthesis | dergipark.org.tr |

| 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone | Ethyl bromoacetate | Anhydrous K₂CO₃, Dry acetone, Reflux | 2-(2-ethoxy-2-oxoethyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one | N-Alkylation | jocpr.com |

| 2-(3,4-dimethyl)benzoylbenzoic acid | Hydrazine hydrate | Boiling ethanol | 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone | Phthalazinone Synthesis | jocpr.com |

Electrophilic Aromatic Substitution on the Dimethylphenyl Ring

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution. This is due to the strong electron-donating nature of the hydrazine group (-NHNH₂) and the moderate electron-donating effect of the two methyl groups.

The hydrazine group is a powerful activating group and is ortho, para-directing. The methyl groups are also activating and ortho, para-directing. To predict the site of substitution, we must consider the combined directing effects of these substituents on the aromatic ring.

The available positions on the ring are 2, 5, and 6.

Position 2: This position is ortho to the hydrazine group and ortho to the C3-methyl group. It is strongly activated.

Position 5: This position is para to the C2-methyl group (no, C4-methyl) and ortho to the C4-methyl group, and meta to the hydrazine and C3-methyl groups. It is activated by the C4-methyl group.

Position 6: This position is ortho to the hydrazine group and meta to both methyl groups. It is strongly activated by the hydrazine group.

The powerful ortho, para-directing ability of the hydrazine group is the dominant influence. Therefore, electrophilic attack is most likely to occur at the positions ortho to the hydrazine group, which are positions 2 and 6. Between these two, position 2 is also activated by being ortho to an electron-donating methyl group, whereas position 6 is only activated by the hydrazine group. This suggests that position 2 would be the most favored site for electrophilic substitution, followed by position 6. Steric hindrance from the adjacent C3-methyl group and the hydrazine group at position 2 might, in some cases, favor substitution at the less hindered position 6.

While specific studies on the electrophilic aromatic substitution of this compound itself are not widely detailed in the provided literature, the principles can be inferred from related reactions. For example, the synthesis of monoarylhydrazides through the BF₃-catalyzed reaction of diethyl azodicarboxylate with activated aromatic compounds like m-xylene (B151644) demonstrates that electron-rich aromatic rings readily undergo electrophilic attack to form C-N bonds. sapub.org The electron-rich nature of the dimethylphenyl moiety in this compound strongly suggests it would be highly susceptible to similar electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, with substitution primarily directed to the positions ortho to the hydrazine group. evitachem.com

Applications in Organic Synthesis and Medicinal Chemistry

Role as a Precursor in Pharmaceutical Synthesis

(3,4-Dimethylphenyl)hydrazine (B2458045) hydrochloride serves as a fundamental starting material in the synthesis of various pharmaceutical agents. elampharma.com Its utility lies in its reactivity, which allows for its incorporation into diverse molecular frameworks to produce hydrazone derivatives and other nitrogen-containing compounds that exhibit a spectrum of biological activities. This makes it an indispensable tool for medicinal chemists in the creation of novel therapeutic candidates. chembk.com

Synthesis of Pyrazoline and Pyrazole (B372694) Derivatives for Drug Development

The synthesis of pyrazoline and pyrazole derivatives represents a significant application of this compound in drug development. elampharma.com These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are prevalent core structures in many pharmaceutically active compounds. scispace.comnih.gov The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a common and efficient method for constructing the pyrazole ring. scispace.com

For instance, a notable application is the reaction of this compound hydrochloride with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate, which, in the presence of a base like potassium carbonate in ethanol (B145695), yields 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester. fishersci.fi This highlights its role in creating complex and biologically relevant heterocyclic compounds.

Intermediates for Thrombopoietin Receptor Agonists (e.g., Eltrombopag)

A paramount application of this compound is in the synthesis of Eltrombopag, a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist. nih.govmdpi.com Eltrombopag is used to treat thrombocytopenia (low platelet counts) associated with various medical conditions. nih.gov The chemical structure of Eltrombopag features a 1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene moiety, which is derived from this compound. nih.gov

The synthesis involves the condensation of this compound, or its hydrochloride salt, with a suitable intermediate to form the critical pyrazole ring structure of Eltrombopag. google.com Specifically, 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazoline-5-one is a key intermediate in the production of Eltrombopag, which is synthesized via a reflux reaction between 3,4-dimethylphenylhydrazine and ethyl acetoacetate (B1235776). google.com This synthesis underscores the importance of this compound in producing life-saving medications.

Derivatives with Reported Anticancer Activity

Derivatives of this compound have shown potential as anticancer agents. Research has indicated that certain pyrazoline and pyrazole compounds derived from this precursor exhibit cytotoxic effects against various cancer cell lines. researchgate.net For example, some studies have focused on modifying the hydrazine (B178648) structure to enhance its cytotoxicity, suggesting that derivatives of this compound could serve as lead compounds for the development of new anticancer therapies.

In one study, Ru(II) complexes incorporating 3,4-dimethylphenylhydrazine were synthesized and evaluated for their in vitro anticancer activity, demonstrating the potential of metal-based drugs derived from this hydrazine. mdpi.com Furthermore, some pyrazole derivatives have been investigated as inhibitors of key signaling pathways in cancer, such as the EGFR and other kinases. scispace.com For example, 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide showed potent EGFR inhibitory activity and significant antiproliferative activity against MCF-7 breast cancer cells. scispace.com

Antifungal, Anticonvulsant, Antibacterial, Antimalarial, Anti-inflammatory, and Anti-TB Properties of Hydrazone Derivatives

Hydrazones, which are readily synthesized from hydrazines, are a class of compounds with a broad spectrum of pharmacological activities. omicsonline.orgnih.govomicsonline.orgmdpi.com Derivatives of this compound are no exception and have been investigated for a wide range of therapeutic properties.

The azomethine group (-NHN=CH-) present in hydrazones is a key structural feature responsible for their diverse biological effects. omicsonline.orgnih.govomicsonline.org Research has demonstrated that hydrazone derivatives can possess:

Antifungal activity : Certain hydrazone derivatives have shown promising results against fungal pathogens. omicsonline.org

Anticonvulsant activity : Various hydrazone derivatives have been reported to exhibit significant anticonvulsant properties. omicsonline.orgnih.gov

Antibacterial activity : Hydrazide-hydrazone derivatives have been extensively studied for their antibacterial effects against a range of bacterial strains. nih.gov

Antimalarial activity : Some hydrazone derivatives have shown potential as antimalarial agents. nih.gov

Anti-inflammatory activity : Numerous hydrazone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. omicsonline.orgnih.gov

Anti-TB activity : Hydrazones have been a focus in the development of new antituberculosis agents. jrespharm.com

Synthesis of Hydrazone Derivatives for Biologically Active Compounds

The reaction of this compound with aldehydes and ketones is a straightforward method to produce hydrazone derivatives. These hydrazones serve as important intermediates for the synthesis of a variety of biologically active compounds. jrespharm.com The structural versatility of hydrazones allows for modifications that can fine-tune their biological activity. mdpi.com

Formation of Nitrogen-Containing Heterocyclic Compounds with Biological Activity

Beyond pyrazolines and pyrazoles, this compound is a valuable precursor for the synthesis of a broader range of nitrogen-containing heterocyclic compounds. These heterocyclic systems are fundamental scaffolds in medicinal chemistry due to their ability to interact with various biological targets. mdpi.comgoogle.com The synthesis of these compounds often involves cyclocondensation reactions where the hydrazine moiety plays a crucial role in ring formation. dergipark.org.tr The development of new synthetic methodologies, including greener approaches using water or PEG as solvents, has further expanded the utility of hydrazines in creating diverse heterocyclic libraries for drug discovery. mdpi.com

Use in the Synthesis of Phthalazinone Derivatives with Biological Potential

This compound and its salts are significant intermediates in the synthesis of complex heterocyclic compounds, particularly phthalazinone derivatives, which are scaffolds of considerable interest in medicinal chemistry due to their diverse biological activities. vulcanchem.com The synthesis of these derivatives often begins with the cyclocondensation of a substituted aroyl benzoic acid with a hydrazine, such as hydrazine hydrate (B1144303), to form the core phthalazinone structure. derpharmachemica.comekb.eg

Specifically, 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone has been utilized as a key starting material for creating a variety of new compounds. longdom.org For instance, research has detailed the synthesis of [4-(3,4-dimethylphenyl)-5,6,7,8-tetrabromo-1-oxo-1H-phthalazin-2-yl]-acetic acid hydrazide. derpharmachemica.comekb.egresearchgate.net This process involves the initial condensation of the corresponding aroyl benzoic acid with hydrazine hydrate, followed by reaction with chloroacetyl chloride to yield a chloroacetyl derivative. ekb.eg This intermediate is then reacted with hydrazine hydrate again to produce the final acetic acid hydrazide derivative. ekb.egfayoum.edu.eg

This resulting acetohydrazide is a versatile precursor for synthesizing a range of other heterocyclic systems, including pyrazolones, thiazolidinones, pyrimidines, and oxadiazoles, through reactions with various reagents like acetylacetone, maleic anhydride, and carbon disulfide. derpharmachemica.comresearchgate.netfayoum.edu.eg

The biological potential of these synthesized phthalazinone derivatives has been a key driver for this research. Phthalazinone derivatives, in general, have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. vulcanchem.comosf.io Studies on specific derivatives synthesized from this compound have shown promising results. For example, a series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. osf.io Furthermore, several novel compounds derived from [4-(3,4-dimethylphenyl)-5,6,7,8-tetrabromo-1-oxo-1H-phthalazin-2-yl]-acetic acid hydrazide were screened for their in vitro antibacterial activity, with many exhibiting good efficacy. derpharmachemica.comekb.eg The antiproliferative activity of some phthalazinone derivatives against cancer cell lines has also been investigated, suggesting they could potentially act as inhibitors of enzymes like PARP. researchgate.net

Applications in Agrochemical Development

The utility of this compound extends beyond pharmaceuticals into the field of agrochemical development. Its derivatives are employed in the creation of compounds aimed at enhancing agricultural productivity and crop protection. smolecule.comcymitquimica.com

Derivatives as Plant Growth Regulators

Derivatives of this compound are utilized in the development of plant growth regulators (PGRs). PGRs are substances that can influence the physiological processes of plants, such as growth, development, and stress response, even at low concentrations. eagri.orgweebly.com The application of such synthetic compounds can help manage various aspects of crop development to improve yield and quality. fbn.com While specific examples of plant growth regulators derived directly from this compound are not extensively detailed in readily available literature, its role as a precursor in this category of agrochemicals is noted.

Derivatives as Pesticides

This compound hydrochloride serves as a precursor in the synthesis of pesticides. tantuchemicals.com The hydrazine functional group is a key component in certain classes of insecticides. researchgate.net The diacylhydrazine class of insecticides, for example, acts as ecdysone (B1671078) agonists, disrupting the normal molting process in insects, particularly lepidopteran pests (caterpillars). researchgate.netnih.gov Tebufenozide is a well-known example of this class of insecticide. nih.gov The development of such compounds is crucial for managing crop damage caused by insect pests. The use of this compound as a building block allows for the creation of novel pesticide molecules, contributing to the broader effort of effective pest management in agriculture. tantuchemicals.com

Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structure Elucidation and Confirmation

Spectroscopic techniques are instrumental in confirming the identity and structural integrity of (3,4-Dimethylphenyl)hydrazine (B2458045). These methods provide detailed information about the compound's molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are utilized.

In ¹H-NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. For instance, in a derivative, 1-(4-Methoxybenzylidene)-2-(3,4-dimethylphenyl)hydrazine, the two methyl groups on the phenyl ring exhibit distinct signals. rsc.org Similarly, the aromatic protons and the protons of the hydrazine (B178648) group also show characteristic chemical shifts. rsc.orgrsc.org

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring and the methyl groups are diagnostic. rsc.orgrsc.org For example, in a study involving a derivative, the carbon signals were observed at specific ppm values, confirming the substitution pattern of the dimethylphenyl group. rsc.org Discrepancies in NMR data can sometimes arise due to tautomerism or the presence of residual solvents.

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | 2.1-2.3 | s | Ar-CH₃ | rsc.org |

| ¹H | 6.8-7.2 | m | Ar-H | rsc.orgrsc.org |

| ¹³C | 19-21 | - | Ar-CH₃ | rsc.org |

| ¹³C | 110-140 | - | Ar-C | rsc.orgrsc.org |

Note: 's' denotes a singlet and 'm' denotes a multiplet. The chemical shifts are approximate and can vary based on the solvent and the specific derivative studied.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives displays characteristic absorption bands. Key absorptions include N-H stretching vibrations from the hydrazine moiety and C-H and C=C stretching vibrations from the aromatic ring and methyl groups. rsc.org For its hydrochloride salt, the spectrum is available and has been recorded using an ATR-IR technique on a Bruker Tensor 27 FT-IR instrument. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3315 | N-H Stretch | Hydrazine | rsc.org |

| 3022 | C-H Stretch | Aromatic | rsc.org |

| 1600-1500 | C=C Stretch | Aromatic Ring | rsc.org |

| 1365 | C-H Bend | Methyl | rsc.org |

Mass Spectrometry (MS, EIMS, LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. Various ionization methods, such as Electron Ionization (EI) and Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS), are employed. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. nih.gov In research, derivatives of this compound are analyzed to confirm their structure, where the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments. chemistryjournals.net LC-MS/MS has also been utilized for the determination of hydrazine in various samples after derivatization. nih.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Hydrazine and its derivatives exhibit characteristic absorption maxima (λmax). For instance, a method for hydrazine determination involves derivatization to form hydrazones, which can be detected by UV detection at a specific wavelength, such as 313 nm. nih.gov The UV spectrum of a hydrazone derivative of 2-hydroxy-4,5-dimethylacetophenone showed absorption bands at 254 nm and 325 nm in methanol. ias.ac.in

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound and its derivatives. In one documented method, the purity of a synthesized batch of this compound was determined to be 99.62% using HPLC. google.com For a derivative, (E)-4, 5-dimethyl-2-(1-(2-phenylhydrazono) ethyl) phenol, HPLC analysis showed a purity of 99.3% with a retention time of 14.789 minutes under specific chromatographic conditions. chemistryjournals.net HPLC is also used to monitor the progress of reactions involving this compound. chemistryjournals.net A method for detecting hydrazine in various samples utilizes HPLC with UV detection after derivatization with benzaldehyde. nih.gov

Table 3: HPLC Parameters for Analysis of a this compound Derivative

| Parameter | Value | Reference |

| Column | Not specified | chemistryjournals.net |

| Mobile Phase | Not specified | chemistryjournals.net |

| Flow Rate | Not specified | chemistryjournals.net |

| Detection | Not specified | chemistryjournals.net |

| Retention Time | 14.789 min | chemistryjournals.net |

| Purity | 99.3% | chemistryjournals.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique used to determine the purity of chemical compounds. In the context of this compound and its derivatives, UPLC is employed to ensure the quality and purity of synthesized molecules. For instance, in the synthesis of a series of 1,2,4-triazolo[3,4-b] bldpharm.comchemscene.comnih.govthiadiazine derivatives, the purity of the intermediate compound 6-(3,4-Dimethylphenyl)-3-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b] bldpharm.comchemscene.comnih.govthiadiazine was confirmed using a UPLC system. nih.gov The analysis was performed on a ZORBAX Eclipse XDB-C8 Column with a photodiode array (PDA) detector, revealing a purity of 99.0% with a retention time (tR) of 2.95 minutes. nih.gov Commercial suppliers of this compound hydrochloride also provide UPLC data as part of their quality control documentation, underscoring its importance in analytical characterization. bldpharm.comambeed.combldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a critical analytical method for identifying and quantifying volatile and semi-volatile impurities in pharmaceutical starting materials and active ingredients. thermofisher.comomicsonline.org The presence of unwanted chemicals, which can arise during synthesis or degradation, may impact the efficacy and safety of the final product. thermofisher.com For this compound hydrochloride, it is noted that the compound may decompose under heat or acidic conditions, potentially forming aromatic amines or chlorinated byproducts. Real-time monitoring with GC-MS is recommended to detect the early stages of degradation. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the precise identification of impurities based on their mass-to-charge ratio and fragmentation patterns, which is essential for maintaining the quality of the compound in research and manufacturing. omicsonline.org

Computational Chemistry Approaches for Molecular Characterization

Prediction of Molecular Properties (e.g., TPSA, LogP, Hydrogen Bond Donors/Acceptors)

Computational methods are valuable for predicting the physicochemical properties of molecules like this compound, which helps in assessing its drug-likeness and pharmacokinetic profile. Key properties include the Topological Polar Surface Area (TPSA), the logarithm of the partition coefficient (LogP), and the number of hydrogen bond donors and acceptors. TPSA is a descriptor that correlates with passive molecular transport through membranes and is often used to predict oral bioavailability. sci-hub.sed-nb.info For this compound and its hydrochloride salt, the TPSA is consistently calculated to be around 38 Ų. chemscene.comambeed.comchemscene.comnih.gov The LogP value, an indicator of a molecule's lipophilicity, has been predicted using various computational models, yielding a range of values. ambeed.com The number of hydrogen bond donors and acceptors, which influences binding to biological targets, is also determined through these computational analyses. chemscene.comambeed.com

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value | Source(s) |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 38.05 Ų | chemscene.comambeed.com |

| 38.1 Ų | nih.gov | |

| LogP (Octanol-Water Partition Coefficient) | 2.01 | chemscene.com |

| 2.56 (XLOGP3) | ambeed.com | |

| 2.34 (MLOGP) | ambeed.com | |

| 1.25 (SILICOS-IT) | ambeed.com | |

| 0.0 (iLOGP) | ambeed.com | |

| -1.49 (WLOGP) | ambeed.com | |

| Hydrogen Bond Donors | 2 | chemscene.comambeed.com |

| Hydrogen Bond Acceptors | 1 | ambeed.com |

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking studies are instrumental in understanding how a molecule interacts with a biological target at the atomic level. While this compound itself is a building block, its derivatives have been the subject of numerous docking studies to elucidate their potential therapeutic mechanisms. These studies computationally place the ligand into the binding site of a protein to predict its binding affinity and orientation.

For example, a derivative, N-(3,4-dimethylphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide, was identified as a considerable inhibitor of the α-glucosidase enzyme, a target for anti-diabetic agents. acs.org Molecular docking studies supported these findings, showing a favorable conformational fit within the enzyme's binding pocket. acs.org

In another study, pyridazinone-thiazole hybrids containing the 3,4-dimethylphenyl moiety were designed as potential anticonvulsant agents. sci-hub.se Molecular docking was performed to understand their interaction with relevant biological targets. Similarly, a 1,2,4-triazolo[3,4-b] bldpharm.comchemscene.comnih.govthiadiazine derivative incorporating the (3,4-dimethylphenyl) group was evaluated as a potential inhibitor of inducible nitric oxide synthase (iNOS), with docking studies providing insight into its binding mode. nih.gov These computational approaches are crucial for rational drug design, helping to predict the biological activity of novel compounds based on their interaction with specific protein targets. nih.govtandfonline.comnih.govscispace.com

Toxicological Research and Environmental Considerations

Mechanistic Studies of Hydrazine (B178648) Compound Toxicity

The toxicity of hydrazine derivatives is complex, involving various metabolic pathways that can lead to cellular damage. The biotransformation of these compounds is believed to be central to both their pharmacological and pathophysiological effects. researchgate.net Metabolic activation, through both enzymatic and non-enzymatic routes, can generate reactive species that interact with cellular macromolecules. researchgate.netlongdom.org

Studies on hydrazine and its derivatives have revealed multiple pathways involved in their toxicity. The metabolism of these compounds can produce free radicals, which may lead to cellular toxicity through covalent binding to essential macromolecules or by initiating autoxidative processes like lipid peroxidation. oup.com This production of reactive oxidants can overwhelm the antioxidant defense mechanisms of the cell, a condition known as oxidative stress. researchgate.netoup.com

In vivo and in vitro research has identified several key mechanisms:

Free Radical Generation : The metabolism of hydrazine compounds is associated with the production of various radicals, including hydroxyl and hydrogen radicals. oup.com These free radicals are implicated in the damage to proteins, such as hemoglobin in erythrocytes, which may explain the anemic effects observed in animal studies. oup.com

Organ Toxicity : Chronic exposure to phenylhydrazine (B124118) in animal models has been shown to cause damage to the liver, lungs, and kidneys. scbt.com The primary toxic effect is often characterized by the destruction of red blood cells (hemolytic anemia), which can lead to secondary effects in organs like the spleen and liver, including enlargement and dark coloration. who.intjcu.cz Histopathological changes such as erythrophagocytosis (the engulfing of red blood cells by macrophages), pigmentation, and extramedullary hematopoiesis in the liver and spleen are common findings in animals treated with phenylhydrazine. researchgate.netcibtech.org

Metabolic Interference : Hydrazine can interfere with numerous metabolic processes. It has been reported to inhibit mitochondrial enzymes like succinate (B1194679) dehydrogenase, disrupt gluconeogenesis, and affect glutamine synthetase. oup.com The metabolism of hydrazines by cytochrome P450 enzymes in the liver is thought to contribute significantly to their hepatotoxicity. longdom.orgucl.ac.uk Specifically, cytochromes P4501A1/2 and P4502B1/2 appear to be involved in detoxification pathways, as a reduction in their activities correlates with increased hydrazine toxicity. ucl.ac.uk

Table 1: Summary of Organ Systems Affected by Phenylhydrazine Exposure in Animal Studies

| Organ System | Observed Effects | Reference(s) |

|---|---|---|

| Hematopoietic | Hemolytic anemia, destruction of red blood cells, methemoglobin formation, Heinz body formation. | scbt.com, who.int, jcu.cz, researchgate.net |

| Hepatic (Liver) | Cellular atrophy, increased iron content, secondary damage due to hemolysis, potential hepatotoxicity via metabolic activation. | scbt.com, who.int, ucl.ac.uk |

| Renal (Kidney) | Damage upon chronic exposure. | scbt.com |

| Splenic | Enlargement and dark coloration, secondary to red blood cell destruction. | who.int |

| Pulmonary (Lungs) | Damage upon chronic exposure. | scbt.com |

| Nervous | Central Nervous System (CNS) stimulation, leading to tremors and convulsions. | scbt.com |

Hydrazine and its derivatives have been the subject of numerous studies to assess their potential to cause cancer, genetic mutations, and developmental defects. researchgate.net

Carcinogenicity : Phenylhydrazine is considered a clear carcinogen in mice following oral administration, where it induces tumors of the vascular system. who.int While the exact mechanism for tumor formation is not fully understood, a genotoxic component cannot be ruled out. who.int Studies on mice chronically treated with phenylhydrazine have shown an increased incidence of lung tumors and blood vessel tumors. scbt.com The American Conference of Governmental Industrial Hygienists (ACGIH) classifies phenylhydrazine as an "A3 Confirmed Animal Carcinogen with Unknown Relevance to Humans". utoronto.ca

Mutagenicity : Many hydrazine derivatives have demonstrated mutagenic activity in various tests. jst.go.jp Phenylhydrazine and the related compound p-tolylhydrazine have been identified as frameshift mutagens in the Salmonella typhimurium (Ames) test. jst.go.jpnih.gov Studies have shown a positive correlation between the in vivo DNA-damaging potency of hydrazine derivatives and their carcinogenic potency. aacrjournals.orgaacrjournals.org Phenylhydrazine is mutagenic in vitro and there is some evidence suggesting it may also express genotoxic activity in vivo. jcu.cz

Teratogenicity : Phenylhydrazine has been found to be a teratogen in animals. utoronto.ca Studies on zebrafish embryos exposed to phenylhydrazine hydrochloride revealed dose-dependent cytotoxicity and developmental abnormalities, indicating its potential for developmental toxicity. nih.gov

Table 2: Genotoxicity Profile of Phenylhydrazine and Related Compounds

| Compound | Test System | Result | Reference(s) |

|---|---|---|---|

| Phenylhydrazine | Salmonella typhimurium (Ames test) | Mutagenic (frameshift) | nih.gov, jcu.cz |

| p-Tolylhydrazine | Salmonella typhimurium (Ames test) | Mutagenic (frameshift) | nih.gov, jst.go.jp |

| Phenylhydrazine | Mouse (in vivo) | Carcinogenic (vascular and lung tumors) | scbt.com, who.int |

| Phenylhydrazine | Animal studies | Teratogenic | utoronto.ca |

| Phenylhydrazine | Alkaline Elution (in vivo) | DNA fragmentation in liver and lung | aacrjournals.org |

Apoptosis, or programmed cell death, is a crucial process for normal tissue development and homeostasis. The ability to induce apoptosis in cancer cells is a key strategy for developing new anticancer agents. researchgate.net Several studies have shown that hydrazine derivatives can trigger this process in various cancer cell lines.

Derivatives of (3,4-Dimethylphenyl)hydrazine (B2458045) have specifically shown promise in targeting pathways involved in cancer progression and inducing apoptosis. Research into hydrazide-hydrazone derivatives, a class of compounds that includes structures related to this compound, has demonstrated significant anticancer activity. For instance, one such compound was found to impair the mitochondria in colon cancer cells, leading to apoptosis. acs.org This was confirmed by the activation of key apoptotic proteins, caspase-9 and caspase-3. acs.org

Other research highlights include:

A hydrazone derivative was identified as a potent anti-proliferative agent and apoptosis inducer in a tongue cancer cell line, with an IC50 value of 0.01 mg/ml. waocp.org

Newly synthesized quinazolinone hydrazine derivatives were shown to induce apoptosis in lung cancer cells, as evidenced by morphological changes like chromatin condensation and nuclear fragmentation. frontiersin.orgnih.gov

Phenylhydrazine hydrochloride has been observed to cause apoptosis in zebrafish embryos, particularly in the yolk sac, heart, and caudal fin regions. nih.gov

The mechanism often involves arresting the cell cycle at a specific phase and activating intrinsic or extrinsic apoptotic pathways. waocp.org Designing hydrazone compounds that can activate and promote apoptosis is considered an attractive strategy for the development of potential anticancer drugs. researchgate.net

Carcinogenicity, Mutagenicity, and Teratogenicity Studies of Hydrazine Derivatives

Environmental Fate and Degradation of Hydrazine Compounds

Hydrazine compounds can be released into the environment from industrial and aerospace activities. cdc.gov Their persistence and transformation are governed by various chemical and biological processes. cdc.gov

Activated sludge, a biomass rich in microorganisms, is a common component of wastewater treatment systems. Studies have shown that hydrazine and its derivatives can be effectively eliminated in such systems.

Hydrazine : In a test for inherent biodegradability (similar to OECD 302B), hydrazine showed a 99% elimination rate after 24 hours of contact with activated sludge. europa.eu While it's difficult to distinguish between biotic and abiotic processes, this demonstrates that hydrazine is significantly removed in sewage treatment plants. europa.eu

Phenylhydrazine : This compound was found to be "readily biodegradable" in a modified OECD 301E screening test, with 97% elimination after 28 days using a non-adapted inoculum. europa.eu In another test for inherent biodegradability (OECD 302B), phenylhydrazine achieved 85% elimination within 10 days using acclimatized activated sludge. europa.eu These findings suggest that phenylhydrazine compounds are readily degraded in activated sludge processes. google.com

Oxidation is a primary degradation pathway for hydrazine compounds in both air and water. cdc.gov

Aquatic Environments : The degradation of hydrazine in water is highly dependent on factors such as pH, temperature, oxygen concentration, and the presence of metal ions. cdc.govdtic.mil The primary degradation mechanism is oxidation by dissolved oxygen, which is catalyzed by metal ions, particularly copper (Cu(II)). dtic.milresearchgate.net The reaction is generally faster in alkaline solutions. researchgate.net The main products of this oxidation are typically nitrogen gas and water. europa.euresearchgate.net In natural surface waters, the half-life for hydrazine has been reported to be around 24 hours. europa.eu

Atmospheric Environments : In the atmosphere, hydrazine compounds are degraded rapidly, primarily through reactions with ozone (O3) and hydroxyl (OH) radicals. cdc.govmdpi.com The reaction with ozone is considered a major fate for these chemicals. cdc.gov For phenylhydrazine, the calculated atmospheric half-life for its reaction with hydroxyl radicals is between 3 and 9 hours. europa.eu For hydrazine itself, the atmospheric lifetime is estimated to be between 33 and 1161 hours, depending on altitude and OH radical concentration. nih.gov Due to this high reactivity, long-range atmospheric transport of these compounds is limited. cdc.goveuropa.eu

Table 3: Summary of Environmental Degradation Pathways for Hydrazine Compounds

| Environment | Primary Process | Key Factors | Degradation Products/Half-life | Reference(s) |

|---|---|---|---|---|

| Wastewater | Biodegradation in activated sludge | Microbial activity, acclimatization | High elimination rates (85-99%) | europa.eu, europa.eu |

| Aquatic | Chemical Oxidation | Dissolved oxygen, pH, metal ions (Cu(II)) | Nitrogen gas, water; Half-life ~24 hrs | researchgate.net, europa.eu, dtic.mil |

| Atmospheric | Oxidation by radicals | Ozone (O3), Hydroxyl (OH) radicals | Half-life of hours to days | cdc.gov, nih.gov, europa.eu |

Impact of Environmental Factors (pH, Temperature, Oxygen, Metal Ions) on Degradation

The environmental degradation of hydrazine and its derivatives, including this compound, is a complex process significantly influenced by a variety of physicochemical factors. The rate and pathway of degradation in aquatic and soil environments are highly dependent on conditions such as pH, temperature, dissolved oxygen content, and the presence of metal ions. who.int

Generally, hydrazines are weak bases and their degradation can occur through both abiotic and biotic pathways. scispace.com Autooxidation is a key abiotic degradation process, which is strongly catalyzed by metal ions, particularly copper. who.int This process is more favorable in alkaline solutions. who.int The degradation of dilute hydrazine solutions has been shown to be highly variable. For instance, in one study, hydrazine was almost completely degraded within a day in muddy river water, but showed little degradation after four days in softened, filtered water with a lower initial pH, despite having the same temperature and dissolved oxygen content. who.int This highlights the interplay of multiple factors in determining the persistence of these compounds in the environment.

The following table summarizes the general impact of key environmental factors on the degradation of hydrazines:

| Environmental Factor | Impact on Degradation | Citation |

| pH | Degradation is generally favored in alkaline conditions. Lower pH can lead to slower degradation. | who.int |

| Temperature | Higher temperatures generally increase the rate of chemical reactions, including degradation processes. | who.int |

| Oxygen | The presence of dissolved oxygen is crucial for autooxidation, a major degradation pathway for hydrazines. | who.int |

| Metal Ions | Metal ions, especially copper (Cu²⁺), strongly catalyze the autooxidation and decomposition of hydrazine. | who.int |

While these principles apply broadly to hydrazines, specific degradation rates for this compound would require dedicated experimental studies under controlled environmental conditions.

Bioaccumulation Potential in Environmental Systems